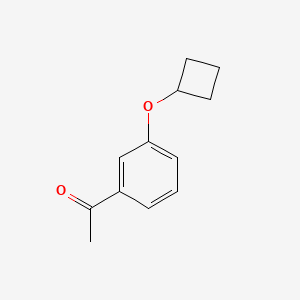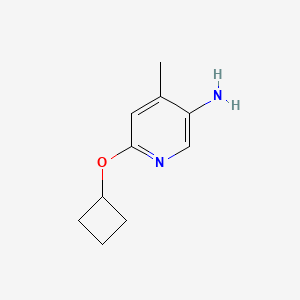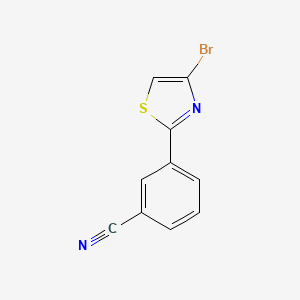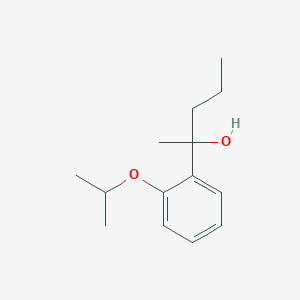
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is a chemical compound with the molecular formula C14H20O2. It is characterized by a cyclopropyl group attached to a benzene ring substituted with an isopropoxy group and an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized through a Grignard reaction, where phenyl magnesium bromide reacts with cyclopropyl magnesium bromide followed by the addition of isopropyl alcohol under controlled conditions.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions with rigorous control of temperature and pressure to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency and safety.
化学反应分析
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to produce alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat
Reduction: NaBH4, methanol, room temperature
Substitution: Br2, FeBr3, room temperature
Major Products Formed:
Oxidation: Cyclopropyl-1-(3-isopropoxyphenyl)ethanone, Cyclopropyl-1-(3-isopropoxyphenyl)carboxylic acid
Reduction: Cyclopropyl-1-(3-isopropoxyphenyl)ethanol (same compound)
Substitution: Brominated derivatives of Cyclopropyl-1-(3-isopropoxyphenyl)ethanol
科学研究应用
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the effects of cyclopropyl groups on biological systems.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
作用机制
The mechanism by which 1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.
相似化合物的比较
1-Cyclopropyl-1-(3-isopropoxyphenyl)ethanol is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-Cyclopropyl-1-(4-methoxyphenyl)ethanol
1-Cyclopropyl-1-(2-methoxyphenyl)ethanol
1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol
These compounds differ in the nature of the substituent on the benzene ring, leading to variations in their chemical reactivity and biological activity.
属性
IUPAC Name |
1-cyclopropyl-1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-6-4-5-12(9-13)14(3,15)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIDOLZBDSUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
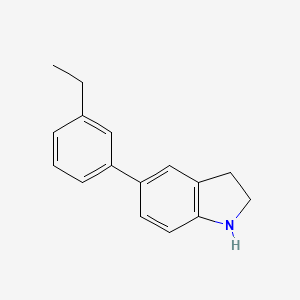
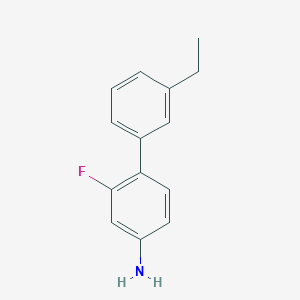
![(3'-Ethyl-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7937564.png)
amine](/img/structure/B7937573.png)
![[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7937586.png)
amine](/img/structure/B7937589.png)
amine](/img/structure/B7937593.png)
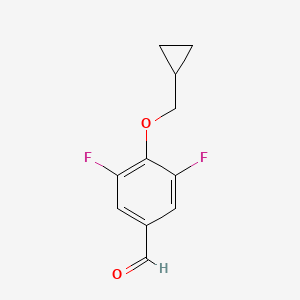
acetate](/img/structure/B7937615.png)
